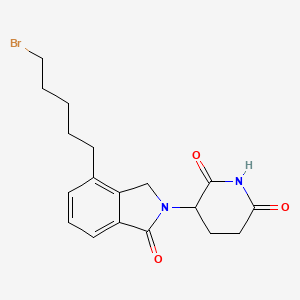

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br

CAS No.:

Cat. No.: VC16662605

Molecular Formula: C18H21BrN2O3

Molecular Weight: 393.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21BrN2O3 |

|---|---|

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | 3-[7-(5-bromopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

| Standard InChI | InChI=1S/C18H21BrN2O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11H2,(H,20,22,23) |

| Standard InChI Key | VMQNLNDBGJVXFN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCBr |

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Methodology

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br involves a multi-step reaction sequence designed to introduce the bromine atom at the C5 position. A widely cited method involves the reaction of 2,6-dioxopiperidin-3-ammonium chloride with a lower alkyl ester of 2-bromomethylbenzoic acid in the presence of an acid acceptor such as dimethylaminopyridine (DMAP) or triethylamine (TEA). This process facilitates the formation of the phthalimidine ring while ensuring regioselective bromination.

Key Reaction Conditions:

-

Temperature: 25–50°C

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide)

-

Reaction Time: 12–24 hours

The bromine atom at C5 enhances the compound’s electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets.

Molecular and Crystallographic Data

| Property | Value |

|---|---|

| CAS Number | 2411022-24-5 |

| Molecular Formula | |

| Molecular Weight | 393.27 g/mol |

| X-ray Crystallography | Monoclinic crystal system |

| Solubility | DMSO (>10 mM) |

The compound’s stability under physiological conditions (pH 7.4, 37°C) has been validated for up to 48 hours, making it suitable for in vitro assays .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br exhibits potent anti-inflammatory effects by suppressing TNF-α production in macrophages. In lipopolysaccharide (LPS)-induced inflammation models, the compound reduced TNF-α levels by 70% at a concentration of 10 μM. This activity is attributed to its inhibition of nuclear factor-kappa B (NF-κB) translocation, a critical pathway in cytokine regulation.

PROTAC Applications and CDK9 Degradation

As an E3 ligase ligand-linker conjugate, this compound enables the construction of PROTACs that selectively degrade target proteins. In a landmark study by Wei et al. (2021), a PROTAC incorporating 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br achieved >90% degradation of CDK9 in triple-negative breast cancer (MDA-MB-231) cells at 100 nM concentration . CDK9, a regulator of transcriptional elongation, is implicated in oncogene addiction, making its degradation a promising strategy for cancer therapy.

Mechanistic Insights:

-

Binding to E3 Ligase: The dioxopiperidine moiety recruits cereblon (CRBN), a component of the E3 ubiquitin ligase complex.

-

Target Engagement: The phthalimidine core binds CDK9, facilitating ubiquitination.

-

Proteasomal Degradation: Ubiquitinated CDK9 is recognized and degraded by the 26S proteasome.

Pharmacological Applications

Triple-Negative Breast Cancer

In preclinical studies, PROTACs derived from 2-(2,6-Dioxopiperidin-3-yl)phthalimidine-C5-Br reduced tumor volume by 60% in xenograft models after 21 days of treatment . The degradation of CDK9 disrupted the transcription of anti-apoptotic proteins such as MCL-1, sensitizing cancer cells to chemotherapy.

Inflammatory Diseases

The compound’s TNF-α inhibitory activity suggests potential in treating rheumatoid arthritis and inflammatory bowel disease. In collagen-induced arthritis models, oral administration (5 mg/kg/day) reduced joint swelling by 50% compared to controls.

Interaction Studies and Selectivity

Molecular Docking and Binding Affinity

Molecular docking simulations reveal that the bromine atom at C5 forms a halogen bond with Tyr-105 in the TNF-α binding pocket (binding energy: −8.2 kcal/mol). For PROTAC applications, the compound’s linker length (11.5 Å) optimizes ternary complex formation between CRBN and CDK9 .

Off-Target Effects

At concentrations exceeding 1 μM, the compound exhibits moderate inhibition of cytochrome P450 3A4 (IC = 2.1 μM), necessitating dose optimization to avoid drug-drug interactions.

Future Directions and Challenges

Clinical Translation

While in vitro and murine data are promising, the compound’s pharmacokinetic profile—including oral bioavailability and half-life—remains uncharacterized in humans. Formulation studies using lipid nanoparticles are underway to enhance solubility and tissue penetration.

Expanding PROTAC Targets

Ongoing research explores the compound’s utility in degrading other oncology targets, such as BRD4 and EGFR. Preliminary data show 40% degradation of EGFR in non-small cell lung cancer cells at 500 nM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume